

# Allyl isovalerate chemical properties and structure

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## Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

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An In-depth Technical Guide to **Allyl Isovalerate**

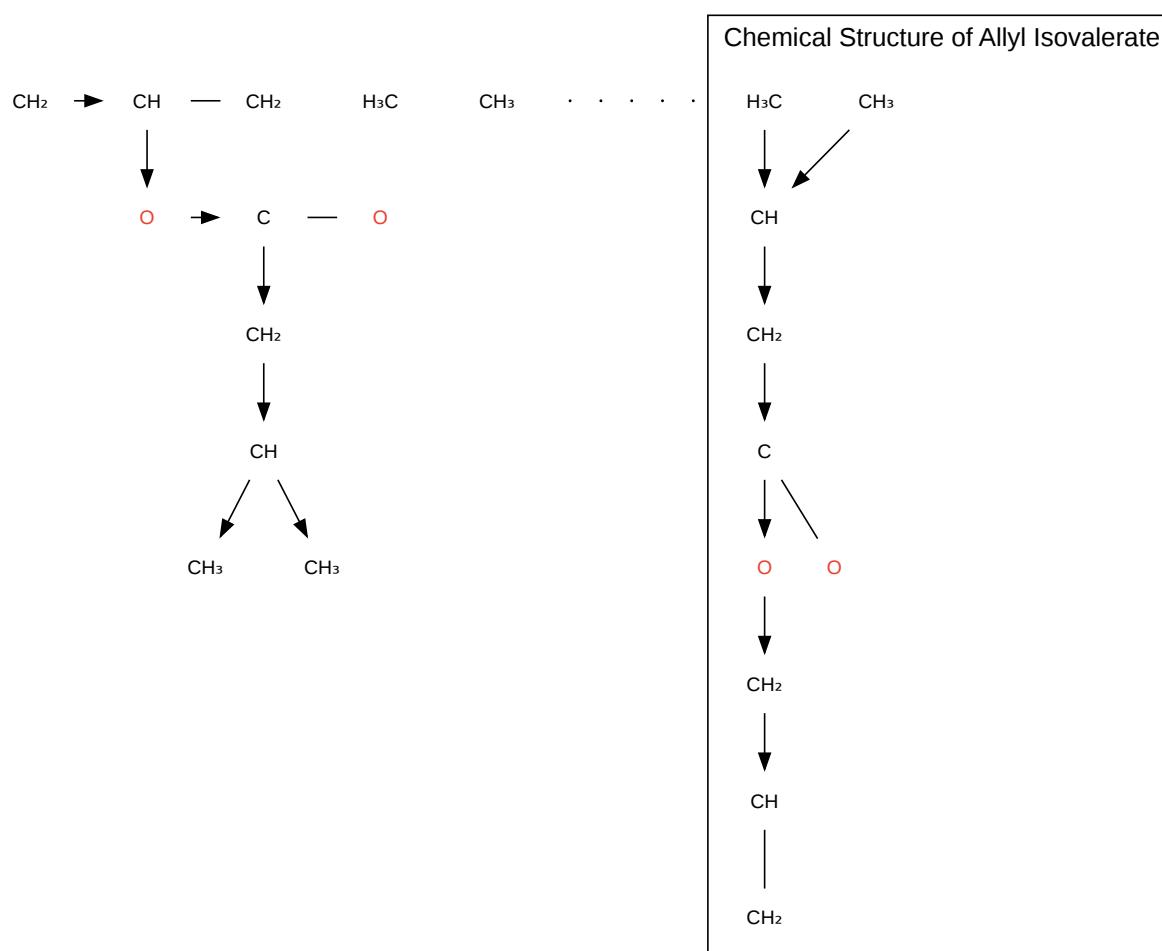
## Introduction

**Allyl isovalerate**, also known by its IUPAC name prop-2-enyl 3-methylbutanoate, is a fatty acid ester recognized for its distinct fruity aroma.<sup>[1][2]</sup> It presents as a clear, colorless to pale yellow liquid with a characteristic scent reminiscent of apples, bananas, and pineapples.<sup>[1][2][3]</sup> This organic compound is utilized as a synthetic flavoring agent in the food industry and as a fragrance component in perfumery.<sup>[1][3][4][5]</sup>

## Chemical Structure

**Allyl isovalerate** consists of an allyl group attached to an isovalerate group through an ester linkage. The isovalerate portion is characterized by a branched four-carbon chain derived from isovaleric acid (3-methylbutanoic acid).

Chemical Structure of Allyl Isovalerate

[Click to download full resolution via product page](#)**Figure 1: 2D Structure of Allyl Isovalerate.**

# Chemical Properties

A summary of the key chemical and physical properties of **allyl isovalerate** is provided below.

Property	Value	Reference(s)
IUPAC Name	prop-2-enyl 3-methylbutanoate	<a href="#">[2]</a> <a href="#">[6]</a>
Synonyms	Allyl isopentanoate, Isovaleric acid, allyl ester	<a href="#">[2]</a> <a href="#">[7]</a>
CAS Number	2835-39-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	142.20 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Appearance	Clear colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Odor	Fruity (apple, banana, pineapple)	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	155-161 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Density	0.88 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[10]</a>
Refractive Index	1.413 - 1.418 at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	103.5 °F (39.7 °C) - 142 °F (61 °C)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Vapor Pressure	1.95 - 13 mmHg at 25 °C	<a href="#">[3]</a> <a href="#">[10]</a>
Water Solubility	Insoluble to less than 0.1 mg/mL	<a href="#">[1]</a> <a href="#">[10]</a>
Solubility	Soluble in alcohol; miscible with perfume and flavor materials	<a href="#">[1]</a>
SMILES	CC(C)CC(=O)OCC=C	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
InChIKey	HOMAGVUCNZNWBC-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[11]</a>

# Experimental Protocols

## Synthesis

A. Direct Esterification: **Allyl isovalerate** can be synthesized via the Fischer-Speier esterification of isovaleric acid with allyl alcohol.[\[1\]](#)

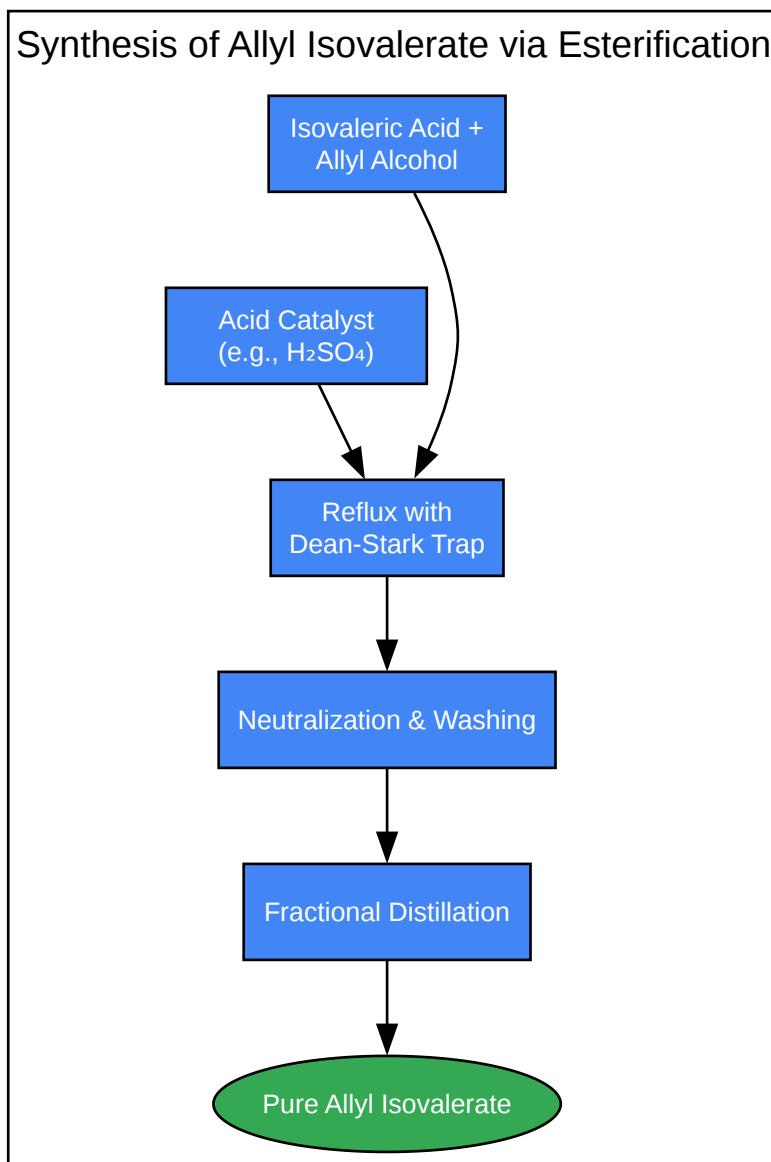
- Reactants: Isovaleric acid, allyl alcohol.
- Catalyst: A strong acid catalyst, such as sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (PTSA).
- Procedure:
  - Equimolar amounts of isovaleric acid and allyl alcohol are combined in a round-bottom flask.
  - A catalytic amount of the acid catalyst is added.
  - The mixture is refluxed, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product side.
  - Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  - Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
  - The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g.,  $MgSO_4$ ), and filtered.
  - The final product is purified by fractional distillation under reduced pressure.

B. Transesterification: An alternative route involves the transesterification of a methyl or ethyl ester of isovaleric acid with allyl alcohol.[\[12\]](#)

- Reactants: Methyl isovalerate or ethyl isovalerate, allyl alcohol.
- Catalyst: An acid or base catalyst.

- Procedure:

- The isovalerate ester is mixed with an excess of allyl alcohol.
- A suitable catalyst is added.
- The mixture is heated, allowing the lower-boiling alcohol (methanol or ethanol) to distill off, shifting the equilibrium towards the formation of **allyl isovalerate**.
- Workup and purification steps are similar to those for direct esterification.



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**Figure 2:** General workflow for the synthesis of **allyl isovalerate**.

## Spectroscopic Characterization

The structure and purity of synthesized **allyl isovalerate** are confirmed using standard spectroscopic methods.

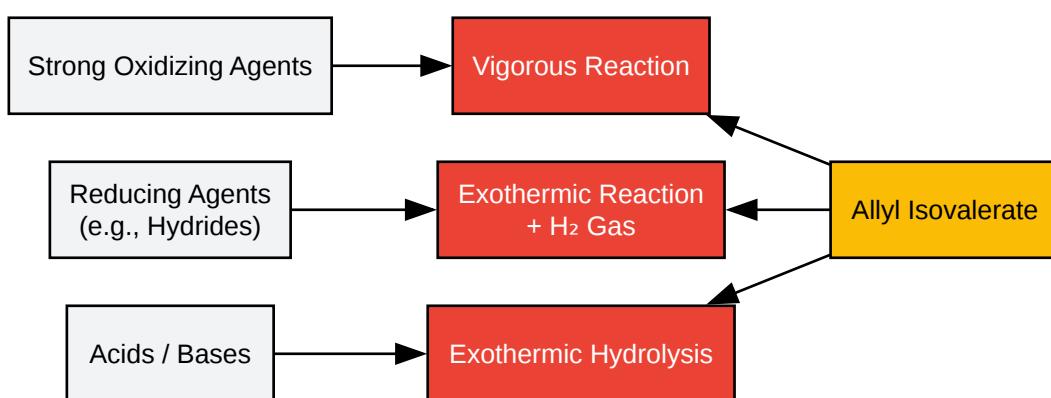
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of **allyl isovalerate** will show characteristic signals for the allyl group (vinylic and allylic protons) and the isovalerate group (methyl, methylene, and methine protons).[11]
  - $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy:
  - Used to identify functional groups. The IR spectrum of **allyl isovalerate** will exhibit a strong absorption band around  $1740\text{ cm}^{-1}$  corresponding to the C=O stretch of the ester group.[6][9] It will also show C=C stretching for the allyl group and C-H stretching for the alkyl and vinyl groups.[9]
- Mass Spectrometry (MS):
  - Provides information about the molecular weight and fragmentation pattern of the molecule.[6] The electron ionization (EI) mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) and characteristic fragment ions resulting from the cleavage of the ester and allyl groups.

## Reactivity and Safety

### Chemical Reactivity

- Oxidizing Agents: **Allyl isovalerate** can react vigorously with strong oxidizing agents.[1][10]

- Reducing Agents: It may react exothermically with reducing agents like alkali metals and hydrides, releasing hydrogen gas.[1][10]
- Acids and Bases: Exothermic reactions can occur with both acids and bases, leading to hydrolysis of the ester bond.[1][10]
- Hazards: The compound is a flammable liquid and vapor.[13][14] Vapors may form explosive mixtures with air. It is classified as toxic if swallowed or in contact with skin.[13][14]



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**Figure 3:** Reactivity summary of **allyl isovalerate**.

## Safety and Handling

- Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area and take precautionary measures against static discharge.[13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10][14] If swallowed, call a poison control center or doctor immediately.[13][14] For eye contact, rinse cautiously with water for several minutes.[14]

## Metabolism

In biological systems, **allyl isovalerate** is expected to be metabolized through hydrolysis into its constituent parts: isovaleric acid and allyl alcohol.<sup>[2]</sup> Isovaleric acid can then be conjugated with glycine. Allyl alcohol can be further metabolized through pathways that may form acrolein or glycidol.<sup>[2]</sup>

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